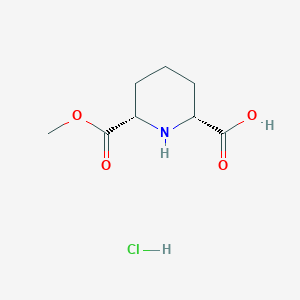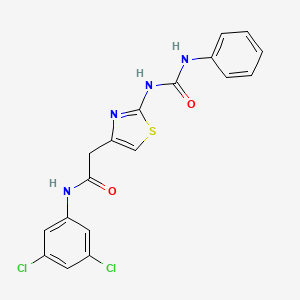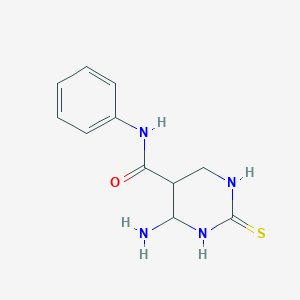
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Perković et al. (2016) described the synthesis and biological evaluation of novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds showed significant antiproliferative screening in vitro against various cancer cell lines. Specifically, certain derivatives demonstrated extreme selectivity and high activity against the breast carcinoma MCF-7 cell line. The study suggests the potential of these compounds as lead compounds in the development of breast carcinoma drugs (Perković et al., 2016).
Orexin-1 Receptor Antagonism
Bonaventure et al. (2015) characterized a selective and high-affinity orexin-1 receptor antagonist, highlighting its potential therapeutic application in psychiatric disorders associated with stress or hyperarousal states without inducing hypnotic effects. This study showcases the versatility of urea derivatives in targeting neurological pathways (Bonaventure et al., 2015).
Adenosine A(3) Receptor Antagonism
Van Muijlwijk-Koezen et al. (2000) explored isoquinoline and quinazoline urea derivatives as antagonists for the human adenosine A(3) receptor. Their study provided insights into the structure-affinity relationships, leading to the development of potent and selective human adenosine A(3) receptor antagonists. This research contributes to understanding the therapeutic potential of these compounds in modulating adenosine receptor-mediated processes (Van Muijlwijk-Koezen et al., 2000).
Antimicrobial Activity
El-zohry and Abd-Alla (2007) synthesized new 3-(2'-heterocyclicethyl)-2-methyl-3,4- dihydroquinazolin-4-one derivatives and evaluated their antimicrobial activities. This study highlights the potential use of quinazoline derivatives as antimicrobial agents, underscoring the importance of structural modification in enhancing biological activity (El-zohry & Abd-Alla, 2007).
Green Synthesis Approaches
Molnar, Komar, and Jerković (2022) developed a green synthetic procedure for preparing methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate, demonstrating the application of deep eutectic solvents (DES) and microwave-induced synthesis. This approach emphasizes the importance of eco-friendly synthesis methods in developing pharmaceutical compounds (Molnar et al., 2022).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(3-methoxyphenyl)urea involves the condensation of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with 3-(3-methoxyphenyl)urea in the presence of a suitable catalyst to form the desired product.", "Starting Materials": [ "3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "3-(3-methoxyphenyl)urea" ], "Reaction": [ "To a solution of 3-(3-methoxyphenethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one (1.0 g, 4.2 mmol) in dry DMF (10 mL) under nitrogen, 3-(3-methoxyphenyl)urea (1.2 g, 6.3 mmol) and a suitable catalyst (0.1 g) are added.", "The reaction mixture is stirred at room temperature for 24 hours.", "The reaction mixture is then poured into water (50 mL) and extracted with ethyl acetate (3 x 50 mL).", "The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.", "The crude product is purified by column chromatography on silica gel using a suitable solvent system to afford the desired product as a yellow solid (yield: 70%)." ] } | |
CAS番号 |
942002-13-3 |
分子式 |
C25H24N4O4 |
分子量 |
444.491 |
IUPAC名 |
1-(3-methoxyphenyl)-3-[3-[2-(3-methoxyphenyl)ethyl]-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C25H24N4O4/c1-32-19-9-5-7-17(15-19)13-14-29-23(21-11-3-4-12-22(21)27-25(29)31)28-24(30)26-18-8-6-10-20(16-18)33-2/h3-12,15-16H,13-14H2,1-2H3,(H2,26,28,30) |
InChIキー |
BRVIAYCDHYXWDG-WEMUOSSPSA-N |
SMILES |
COC1=CC=CC(=C1)CCN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC(=CC=C4)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N,4-bis[(4-methylphenyl)sulfonylmethyl]aniline](/img/structure/B2958029.png)
![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2958030.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2958031.png)
![N-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958034.png)


![N-(2,3-dimethoxybenzyl)-2-(2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2958037.png)

![N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2958042.png)

![N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)naphthalen-2-amine](/img/structure/B2958045.png)

![{7-[(2-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2958049.png)
